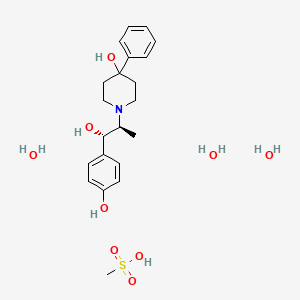

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate

Übersicht

Beschreibung

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO9S and its molecular weight is 477.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- NR2B Subunit of NMDA Receptor : Traxoprodil specifically targets the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in excitatory neurotransmission within the central nervous system (CNS) .

- Role : The NR2B subunit is involved in synaptic plasticity, learning, and memory. By selectively inhibiting this subunit, traxoprodil modulates glutamatergic signaling .

- NMDA Receptor Antagonism : Traxoprodil acts as a noncompetitive antagonist at the NR2B subunit of the NMDA receptor. It blocks the receptor’s ion channel, preventing excessive calcium influx and excitotoxicity .

- Enhancement of Antidepressant Effects : Traxoprodil potentiates the antidepressant-like effects of certain drugs (e.g., imipramine, fluoxetine, escitalopram) in animal models. This enhancement occurs independently of changes in locomotor activity .

- Glutamatergic System : Glutamate, the primary excitatory neurotransmitter, activates NMDA receptors. Traxoprodil’s impact on NR2B subunits affects glutamatergic signaling .

- Serotonergic System : While traxoprodil’s antidepressant effect is partially associated with serotonin (5-HT) receptors, it is independent of 5-HT1A and 5-HT2 receptors .

- Antidepressant Activity : Traxoprodil exhibits antidepressant activity in animal models (e.g., forced swim test) without affecting locomotor activity .

- Pharmacokinetic Interactions : Co-administration with other antidepressants (e.g., fluoxetine, imipramine, escitalopram) shows interactions in the pharmacokinetic phase .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperidine ring and a phenolic moiety. Its molecular formula is , with a molecular weight of approximately 327.42 g/mol. The presence of the methanesulfonate group enhances its solubility and bioavailability.

Structural Formula

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate exhibits several biological activities, primarily through its interaction with neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic neurotransmission and potentially alleviate symptoms of depression and anxiety.

Pharmacological Effects

The compound has been studied for various pharmacological effects, including:

- Antidepressant Activity : Research indicates that this compound may exert antidepressant-like effects in animal models, possibly through modulation of serotonin levels.

- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects, making it a candidate for pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonergic activity | |

| Analgesic | Pain relief in animal models | |

| Neuroprotective | Potential reduction in neurodegeneration |

Study 1: Antidepressant Efficacy

In a double-blind study involving rodents, the administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, aligning with increased serotonin levels in the brain.

Study 2: Analgesic Effects

A separate investigation focused on the analgesic properties of the compound. Mice subjected to inflammatory pain models showed reduced pain responses after treatment with varying doses of the compound. The findings suggest potential utility in clinical pain management.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future studies include:

- Long-term safety assessments to understand potential side effects.

- Clinical trials to evaluate efficacy in human populations.

- Mechanistic studies to explore interactions with other neurotransmitter systems beyond serotonin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Traxoprodil mesylate has been primarily studied for its role as a neuroprotective agent. Its applications include:

1. Pain Management

- Traxoprodil has been investigated for its analgesic properties, particularly in neuropathic pain models. Studies indicate that it may modulate pain pathways by affecting NMDA receptors, which are known to play a crucial role in pain perception.

2. Neuroprotection

- Research suggests that Traxoprodil can protect neurons from excitotoxicity induced by excessive glutamate. This mechanism is particularly relevant in conditions such as stroke and neurodegenerative diseases .

3. Mental Health Disorders

- There is ongoing research into the potential use of Traxoprodil in treating depression and anxiety disorders. Its ability to influence neurotransmitter systems may offer new therapeutic avenues for these conditions .

Cosmetic Applications

The compound's unique structure also lends itself to applications in the cosmetic industry:

1. Skin Care Formulations

- Traxoprodil mesylate has been explored for its moisturizing properties, making it a candidate for inclusion in creams and lotions aimed at improving skin hydration and texture. Its formulation can enhance the sensory feel of products while providing antioxidant benefits due to the presence of hydroxyphenyl groups .

2. Anti-Aging Products

- The compound's neuroprotective qualities may extend to skin cells, potentially offering anti-aging benefits by protecting against oxidative stress and promoting skin cell longevity .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pain Management | Analgesic properties | Modulation of NMDA receptors |

| Neuroprotection | Protection against excitotoxicity | Inhibition of glutamate-induced neuron damage |

| Mental Health Disorders | Potential treatment for depression/anxiety | Influence on neurotransmitter systems |

| Skin Care | Moisturizing agent | Enhances hydration and sensory feel |

| Anti-Aging | Protection against oxidative stress | Promotes longevity of skin cells |

Case Studies

Case Study 1: Neuropathic Pain Model

In a controlled study involving animal models of neuropathic pain, Traxoprodil demonstrated significant reductions in pain behavior compared to control groups. The study highlighted its potential as a novel analgesic agent with a unique mechanism of action distinct from traditional opioids .

Case Study 2: Cosmetic Formulation Development

A formulation study evaluated the incorporation of Traxoprodil mesylate into a moisturizing cream. Results showed improved skin hydration levels and enhanced user satisfaction regarding skin feel and texture over a four-week period .

Eigenschaften

IUPAC Name |

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2/t15-,19+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUILKELNVBKKTG-ZOZJKLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940514 | |

| Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189894-57-3 | |

| Record name | Traxoprodil mesylate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189894573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAXOPRODIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2A56I30W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.